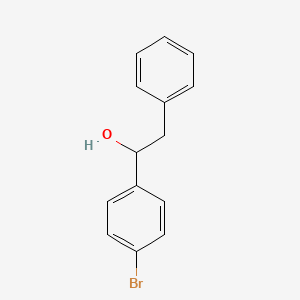![molecular formula C17H18BrClN2 B2530015 1-[(4-Bromofenil)(4-clorofenil)metil]piperazina CAS No. 512164-58-8](/img/structure/B2530015.png)
1-[(4-Bromofenil)(4-clorofenil)metil]piperazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine is a compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of a piperazine ring substituted with bromophenyl and chlorophenyl groups. Phenylpiperazines are known for their diverse applications in medicinal chemistry, particularly in the development of psychoactive drugs and other therapeutic agents .
Aplicaciones Científicas De Investigación
1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
Target of Action
It is known that piperazine derivatives often interact with h1 receptors .
Mode of Action
It is known that piperazine derivatives, which have higher affinity to h1 receptors than histamine, are often clinically used in the treatment of allergies .
Biochemical Pathways
It is known that piperazine derivatives can affect allergic reactions, which occur in response to environmental substances known as allergens .
Pharmacokinetics
It is known that the conformational flexibility of the piperazine ring and polar nitrogen atoms in the piperazine ring enhances a favorable interaction with macromolecules, which could have a significant impact on pharmacokinetics and pharmacodynamics .
Result of Action
1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine derivatives have been tested for in vivo anti-allergic activities. Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .
Action Environment
It is known that allergic reactions, which this compound is designed to treat, occur in response to environmental substances known as allergens .
Métodos De Preparación
The synthesis of 1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine typically involves a multi-step process. One common synthetic route includes the reaction of 4-bromobenzyl chloride with 4-chlorobenzyl chloride in the presence of piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine can be compared with other phenylpiperazine derivatives, such as:
1-(4-Bromophenyl)piperazine: Known for its psychoactive properties.
1-(3-Chlorophenyl)piperazine: Studied for its potential antidepressant effects.
1-(4-Fluorophenyl)piperazine: Investigated for its use in the treatment of anxiety disorders.
The uniqueness of 1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenylpiperazine derivatives .
Propiedades
IUPAC Name |
1-[(4-bromophenyl)-(4-chlorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEERMATYAKOGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![propan-2-yl 4,4,4-trifluoro-2-[4-(4-fluorobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-3-oxobutanoate](/img/structure/B2529932.png)

![8-(2-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2529935.png)
![2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2529936.png)

![(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol](/img/structure/B2529940.png)
![2-[2-(2-Aminophenyl)vinyl]-5,7-dimethylquinolin-8-ol](/img/structure/B2529941.png)
![3-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2529942.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2529945.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide](/img/structure/B2529946.png)


![2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2529953.png)
![5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline](/img/structure/B2529955.png)
